molecular formula C6H13NO7 B14704673 N,2,3,4,5,6-hexahydroxyhexanamide CAS No. 24758-69-8

N,2,3,4,5,6-hexahydroxyhexanamide

Cat. No.: B14704673
CAS No.: 24758-69-8
M. Wt: 211.17 g/mol
InChI Key: RMRPUORFNOLLGJ-UHFFFAOYSA-N
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Description

N,2,3,4,5,6-Hexahydroxyhexanamide is a polyhydroxylated amide derivative characterized by a hexane backbone substituted with hydroxyl groups at positions 2, 3, 4, 5, and 6, and an amide functional group at the terminal nitrogen. While direct data on its synthesis or applications are sparse in the provided evidence, structurally analogous compounds (e.g., pentahydroxyhexanamide derivatives) suggest relevance in pharmaceutical or biochemical contexts, such as enzyme inhibition or glycosylation mimicry .

Properties

CAS No.

24758-69-8

Molecular Formula

C6H13NO7

Molecular Weight

211.17 g/mol

IUPAC Name

N,2,3,4,5,6-hexahydroxyhexanamide

InChI

InChI=1S/C6H13NO7/c8-1-2(9)3(10)4(11)5(12)6(13)7-14/h2-5,8-12,14H,1H2,(H,7,13)

InChI Key

RMRPUORFNOLLGJ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(=O)NO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,3,4,5,6-hexahydroxyhexanamide typically involves the hydroxylation of hexanamide. One common method is the catalytic oxidation of hexanamide using strong oxidizing agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to ensure selective hydroxylation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of environmentally benign solvents and reagents is also a key consideration in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,2,3,4,5,6-hexahydroxyhexanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hexanedione derivatives.

    Reduction: Formation of hexylamine derivatives.

    Substitution: Formation of halogenated hexanamide derivatives.

Scientific Research Applications

N,2,3,4,5,6-hexahydroxyhexanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,2,3,4,5,6-hexahydroxyhexanamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The amide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N,2,3,4,5,6-hexahydroxyhexanamide with five analogous hexanamide derivatives, focusing on substituents, molecular weight, and functional properties.

Compound Name (CAS No.) Substituents on Hexanamide Backbone Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Hydroxyl groups at positions 2–6; amide at N C₆H₁₃NO₇ 211.17 (theoretical) High hydrophilicity; potential glycomimetic applications (inferred)
(2R,3S,4R,5R)-N-[(E)-hexadec-7-enyl]-2,3,4,5,6-pentahydroxyhexanamide (94070-88-9) Pentahydroxy groups; N-linked unsaturated alkyl chain C₂₂H₄₁NO₆ 415.57 Likely amphiphilic; possible membrane interaction or surfactant use
(2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxy-N-(2-hydroxyethyl)hexanamide (CID 226311) Pentahydroxy groups; N-hydroxyethyl substituent C₈H₁₇NO₇ 239.23 Enhanced solubility; potential cosmetic or biomedical applications
(2S,3S,4R,5S)-2,3,4,5,6-Pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide (TRC-P218265) Pentahydroxy groups; N-arylalkyl substituent C₁₅H₂₃NO₆ 313.35 Aromatic moiety may confer bioactivity (e.g., receptor binding)
Hexanamide, 3-amino-N-[(5S)-2-[(aminocarbonyl)amino]-1,4,5,6-tetrahydro-6-oxo-5-pyrimidinyl]-6-[(aminoiminomethyl)amino]-N-methyl-, (3S) (CHEBI:221211) Amino, guanidino, and pyrimidinyl substituents C₁₄H₂₈N₈O₄ 396.43 Complex heterocyclic structure; probable antimicrobial activity (e.g., TAN-1057A analogs)
N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide Perfluorinated alkyl chains; diethylamide C₁₀H₁₂F₁₀N₂O 351.07 (exact mass) High thermal/chemical stability; potential fluorosurfactant or polymer additive

Key Structural and Functional Differences

Hydrophilicity vs. Lipophilicity :

  • This compound’s multiple hydroxyl groups render it highly hydrophilic, whereas perfluorinated () or arylalkyl derivatives () exhibit lipophilic or amphiphilic behavior. For example, the log Kow of decabromodiphenyl ether (: 6.27–9.97) highlights how halogenation or fluorination drastically alters hydrophobicity, though direct data for hexanamide analogs is lacking.

Biological Activity: The presence of guanidino and pyrimidinyl groups in CHEBI:221211 () suggests antimicrobial or enzyme-inhibitory roles, akin to natural products like arginine derivatives.

Stability and Persistence :

  • Polyhydroxylated amides are likely less persistent in the environment compared to halogenated compounds like decabromodiphenyl ether (: half-life in soil = 150 days). However, the amide bond in this compound may confer resistance to hydrolysis under physiological conditions.

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